molecular formula C13H11NS B163259 (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate CAS No. 138617-82-0

(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate

Cat. No. B163259
CAS RN: 138617-82-0
M. Wt: 213.3 g/mol
InChI Key: PGJWLIIUEIYCSF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-(-)-1-(1-Naphthyl)ethyl isothiocyanate” is a chemical compound with the molecular formula C13H11NS and a molecular weight of 213.30 . It is classified as a Dangerous Good for transport .


Synthesis Analysis

This compound is naturally derived from the naphthyl group .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyl group attached to an ethyl isothiocyanate group . This unique structure allows for the synthesis of novel compounds for medicinal chemistry, organic synthesis, and bioconjugation strategies.


Chemical Reactions Analysis

“®-(-)-1-(1-Naphthyl)ethyl isothiocyanate” is stable in aqueous conditions and can be easily formed .


Physical And Chemical Properties Analysis

“®-(-)-1-(1-Naphthyl)ethyl isothiocyanate” has a molecular weight of 213.30 and a molecular formula of C13H11NS .

Scientific Research Applications

Chirality Recognition

The compound has been used as a chirality recognizing reagent, particularly for the determination of enantiomeric purity of chiral amines by NMR. It exhibits properties that make it suitable for this purpose, including stability and formation ease in aqueous conditions (JeonDong Ju et al., 2000).

Reactivity Studies

A study on the reactivity of the S−Si and S−H bonds in certain ruthenium complexes with isothiocyanates, including 1-naphthyl isothiocyanate, demonstrated the formation of κ2S,S-dithiocarbamato complexes. This provides insights into the reactivity and interaction of these compounds, contributing to the understanding of their potential applications in various chemical processes (I. Kovacs et al., 2001).

Stereoinversion and Synthesis

(R)-1-(1-Naphthyl)ethanol, an essential chiral substrate for the synthesis of various compounds, can be obtained through stereoinversion of its S-isomer using whole cell biocatalysis with Candida parapsilosis. This demonstrates the role of (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate in facilitating stereoselective synthesis processes (S. Amrutkar et al., 2013).

Liquid Chromatography

The compound has been employed in high-performance liquid chromatography (HPLC) for the enantioseparation of bupropion, showcasing its utility in analytical chemistry for separating and analyzing enantiomers in pharmaceuticals (R. Bhushan & S. Batra, 2013).

Mechanism of Action

This compound exhibits various beneficial properties. It acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules like prostaglandins .

Safety and Hazards

This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is intended for R&D use only and not for medicinal, household, or other use .

properties

IUPAC Name

1-[(1R)-1-isothiocyanatoethyl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJWLIIUEIYCSF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426818
Record name (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate

CAS RN

138617-82-0
Record name (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate a suitable reagent for determining the enantiomeric purity of chiral amines?

A1: (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate, along with its counterpart (S)-1-Phenylethyl isothiocyanate, exhibit excellent properties as chirality recognizing reagents. [] These compounds react with chiral amines to form diastereomeric thiourea derivatives. These derivatives possess distinct NMR spectral characteristics, allowing for the easy identification and quantification of the individual enantiomers in a mixture.

Q2: What are the advantages of using (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate and (S)-1-Phenylethyl isothiocyanate for this application?

A2: The research highlights a key advantage of these compounds: their stability and reactivity in aqueous conditions. [] This property simplifies the experimental procedure, making them particularly useful for analyzing chiral amines that might be sensitive to other, harsher reaction conditions.

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